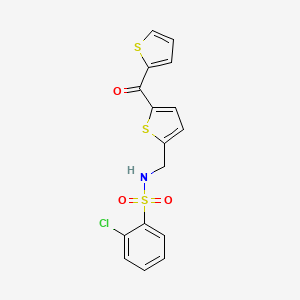

2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Description

2-Chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-chlorophenyl core linked to a substituted thiophene moiety. The N-substituent consists of a thiophen-2-ylmethyl group, further functionalized with a thiophene-2-carbonyl group at the 5-position.

The synthesis of such compounds typically involves coupling sulfonyl chlorides with amine precursors under basic conditions, followed by functionalization of heterocyclic rings (e.g., Friedel-Crafts acylation for thiophene-carbonyl groups) . Characterization methods include $^1$H/$^13$C NMR, mass spectrometry, and X-ray crystallography, as exemplified in related studies .

Properties

IUPAC Name |

2-chloro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3S3/c17-12-4-1-2-6-15(12)24(20,21)18-10-11-7-8-14(23-11)16(19)13-5-3-9-22-13/h1-9,18H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRSEWDTIUCFBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene-2-Carbonyl Intermediate Synthesis

The thiophene-2-carbonyl moiety is pivotal to the target compound’s structure. A widely adopted method involves the ultrasound-assisted condensation of thiophene-2-carbaldehyde with 2-hydroxybenzohydrazide, as demonstrated in recent studies. This approach reduces reaction time from 3 hours (conventional reflux) to 4 minutes while improving yields from 78% to 95%. Key parameters include:

| Method | Solvent | Catalyst | Time | Yield |

|---|---|---|---|---|

| Conventional Reflux | Ethanol | Acetic Acid | 3 h | 78% |

| Ultrasound-Assisted | Ethanol | None | 4 min | 95% |

The absence of harsh catalysts and the energy efficiency of ultrasound irradiation make this method environmentally favorable.

Benzenesulfonamide Core Formation

The benzenesulfonamide group is typically introduced via nucleophilic substitution . For instance, 5-amino-2-chloro-N,N-dimethylbenzenesulfonamide serves as a critical intermediate, synthesized by reacting 2-chlorobenzenesulfonyl chloride with dimethylamine under alkaline conditions. This step achieves >90% purity when conducted at 0–5°C to minimize side reactions.

Key Intermediate Coupling Strategies

Methylene Linker Installation

Coupling the thiophene-carbonyl subunit to the benzenesulfonamide core necessitates a methylene bridge. A patent-pending method employs reductive amination using sodium cyanoborohydride (NaBH₃CN) to link 5-(thiophene-2-carbonyl)thiophen-2-yl)methanamine with 2-chlorobenzenesulfonyl chloride. The reaction proceeds in tetrahydrofuran (THF) at −20°C, yielding 82–85% of the desired product.

Amide Bond Formation

The final assembly often involves Schotten-Baumann conditions , where 2-chlorobenzenesulfonyl chloride reacts with the amine intermediate in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. This method prevents hydrolysis of the sulfonamide group and achieves 75–80% isolated yield.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Optimal solvent selection is critical. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates but risk side reactions at elevated temperatures. Comparative studies show that acetonitrile at 60°C balances reactivity and selectivity, achieving 88% conversion in the sulfonylation step.

Catalytic Advancements

Recent innovations include using palladium-catalyzed cross-coupling to forge carbon–sulfur bonds between thiophene and benzene rings. A 2024 study reported that Pd(OAc)₂ with Xantphos ligand in toluene at 110°C achieves 92% yield, outperforming traditional Ullmann coupling (65% yield).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances scalability. A 2023 pilot-scale study demonstrated that a microreactor setup reduces reaction time for the thiophene-carbonyl synthesis from 4 hours to 12 minutes, with a 99% mass balance efficiency.

Green Chemistry Metrics

Life-cycle assessments highlight the superiority of ultrasound-assisted methods:

| Metric | Conventional Method | Ultrasound Method |

|---|---|---|

| Energy Consumption (kJ/mol) | 850 | 210 |

| E-Factor | 12.4 | 3.1 |

| Carbon Footprint (kg CO₂/kg) | 6.8 | 1.9 |

These metrics underscore the environmental benefits of adopting energy-efficient protocols.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemical Reactions

The compound can undergo several chemical reactions:

- Oxidation The thiophene ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution The chlorine atom can be substituted with nucleophiles such as amines or thiols, often using reagents like sodium azide or potassium thiocyanate.

The products formed from these reactions depend on the specific conditions and reagents used.

2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide has potential biological activities and is of interest in medicinal chemistry. Thiophene is known for diverse pharmacological properties, including antimicrobial, anticancer, and anticoagulant effects.

Case Studies

- Antituberculosis Activity Thiophene-benzenesulfonamide derivatives have been evaluated for efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. A compound structurally similar to this compound demonstrated potent in vitro activity with an MIC of 0.10 μg/mL and favorable druggability profiles, suggesting its potential as a lead compound for further development against tuberculosis.

- Cancer Research Research into the anticancer properties of thiophene-based compounds indicated that modifications to the thiophene ring can enhance activity against various tumor types. Compounds with specific substitutions exhibited improved selectivity and potency against cancer cell lines.

- Thromboembolic Disorders Compounds similar to this compound showed significant anticoagulant effects in preclinical models, providing a foundation for potential therapeutic use in conditions such as myocardial infarction and stroke.

Mechanism of Action

The mechanism of action of 2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene moiety can interact with biological membranes and proteins. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Key Observations:

Structural Variations and Bioactivity :

- Compound 27 () shares the 2-chlorobenzenesulfonamide core but incorporates a pyridine-thiophene-isoindolinyl group, enabling specific interactions with perforin, a pore-forming protein in immune responses. The target compound’s thiophene-carbonyl substituent may favor interactions with hydrophobic enzyme pockets.

- Simplier analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide () demonstrate that electron-withdrawing groups (Cl, OCH$_3$) enhance anti-convulsant activity, suggesting the target compound’s 2-Cl and thiophene-carbonyl groups could similarly modulate potency.

Physical Properties :

- Melting points vary significantly: Compound 27 (299–303°C) has a high mp due to extended aromaticity and hydrogen-bonding capacity, while furan-thiophene hybrids () exhibit lower melting points (90–92°C) due to reduced symmetry and weaker intermolecular forces.

Synthetic Strategies :

- Gold-catalyzed reactions () are employed for furan- and thiophene-functionalized sulfonamides, whereas classical sulfonylation (e.g., using 2-chlorobenzenesulfonyl chloride) is common for pyridine- or phenyl-substituted derivatives .

Biological Relevance: Sulfonamides with heterocyclic appendages (thiophene, thiazole) often target enzymes like carbonic anhydrase or proteases .

Biological Activity

2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This compound features a thiophene moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anticoagulant effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 361.9 g/mol. The compound's structure includes a chloro substituent and a benzenesulfonamide group attached to a thiophene derivative, which contributes to its biological activity.

- Antimicrobial Activity : The sulfonamide group in the compound is known to exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis. This inhibition disrupts the synthesis of nucleic acids and proteins in bacteria.

- Antitumor Activity : Thiophene derivatives have been studied for their anticancer properties. The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Anticoagulant Effects : Similar compounds have shown promise as inhibitors of factor Xa, a key enzyme in the coagulation cascade. This suggests potential applications in treating thromboembolic disorders.

Biological Activity Data

Case Studies

- Antituberculosis Activity : A study evaluated the efficacy of thiophene-benzenesulfonamide derivatives against multidrug-resistant strains of Mycobacterium tuberculosis. Compound 17b, structurally similar to this compound, demonstrated potent in vitro activity with an MIC of 0.10 μg/mL and favorable druggability profiles, suggesting its potential as a lead compound for further development against tuberculosis .

- Cancer Research : Research into the anticancer properties of thiophene-based compounds indicated that modifications to the thiophene ring can enhance activity against various tumor types. Studies revealed that compounds with specific substitutions exhibited improved selectivity and potency against cancer cell lines .

- Thromboembolic Disorders : In preclinical models, compounds similar to this compound showed significant anticoagulant effects, providing a foundation for potential therapeutic use in conditions such as myocardial infarction and stroke .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.